molecular formula C17H30N2O2 B6100468 N-butyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide

N-butyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide

Cat. No. B6100468
M. Wt: 294.4 g/mol
InChI Key: GETYAESCLBKKLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide, also known as BCT-197, is a novel small molecule inhibitor that has been developed for the treatment of inflammatory diseases. It is a potent and selective inhibitor of the NLRP3 inflammasome, which plays a key role in the regulation of the immune system. BCT-197 has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent for a range of inflammatory diseases.

Mechanism of Action

N-butyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide works by inhibiting the NLRP3 inflammasome, which is a key regulator of the immune system. The NLRP3 inflammasome is activated in response to a range of stimuli, including pathogens and damage-associated molecular patterns (DAMPs). Once activated, the NLRP3 inflammasome triggers the production of pro-inflammatory cytokines, such as IL-1β and IL-18, which contribute to the development of inflammatory diseases. By inhibiting the NLRP3 inflammasome, this compound reduces the production of these cytokines and helps to alleviate inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. These include a reduction in the production of pro-inflammatory cytokines, such as IL-1β and IL-18, and a decrease in the infiltration of immune cells into inflamed tissues. In addition, this compound has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to the development of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-butyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide has several advantages for laboratory experiments. It is a small molecule inhibitor, which makes it easy to synthesize and administer to animals. In addition, this compound has a favorable safety profile, with no significant adverse effects reported in animal studies. However, there are also some limitations to the use of this compound in laboratory experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects. In addition, the synthesis of this compound is complex, which may limit its availability for use in laboratory studies.

Future Directions

There are several potential future directions for research on N-butyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide. One area of focus is the development of this compound as a therapeutic agent for inflammatory diseases in humans. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with gout and osteoarthritis. In addition, there is interest in exploring the potential of this compound for the treatment of other inflammatory diseases, such as Alzheimer's disease and multiple sclerosis. Another area of future research is the elucidation of the precise mechanism of action of this compound. This could help to identify new targets for the development of novel anti-inflammatory agents. Finally, there is interest in exploring the potential of this compound in combination with other anti-inflammatory agents, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. This could potentially enhance the efficacy of this compound and reduce the risk of side effects.

Synthesis Methods

The synthesis of N-butyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the preparation of the starting materials, which are then subjected to a series of chemical reactions to produce the final product. The exact details of the synthesis method are proprietary and have not been disclosed in the scientific literature.

Scientific Research Applications

N-butyl-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide has been the subject of extensive scientific research, with a focus on its potential therapeutic applications. Preclinical studies have demonstrated that this compound is effective in the treatment of a range of inflammatory diseases, including gout, osteoarthritis, and Alzheimer's disease. In addition, this compound has been shown to have a favorable safety profile, with no significant adverse effects reported in animal studies.

properties

IUPAC Name

N-butyl-1-(cyclohexylmethyl)-6-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2/c1-2-3-11-18-17(21)15-9-10-16(20)19(13-15)12-14-7-5-4-6-8-14/h14-15H,2-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETYAESCLBKKLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CCC(=O)N(C1)CC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.